molecular formula C6H12O3 B054475 3-Allyloxy-1,2-propanediol CAS No. 123-34-2

3-Allyloxy-1,2-propanediol

Cat. No.: B054475
CAS No.: 123-34-2
M. Wt: 132.16 g/mol
InChI Key: PAKCOSURAUIXFG-UHFFFAOYSA-N
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Preparation Methods

3-Allyloxy-1,2-propanediol can be synthesized through several methods. One common synthetic route involves the reaction of glycerol with allyl chloride in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions, with the glycerol acting as a nucleophile and attacking the allyl chloride to form the desired product. The reaction can be represented as follows:

Glycerol+Allyl chlorideThis compound+Sodium chloride\text{Glycerol} + \text{Allyl chloride} \rightarrow \text{this compound} + \text{Sodium chloride} Glycerol+Allyl chloride→this compound+Sodium chloride

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-Allyloxy-1,2-propanediol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild temperatures and solvents like ethanol or water. Major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

3-prop-2-enoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKCOSURAUIXFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044375
Record name Glycerol 1-allylether
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2-Propanediol, 3-(2-propen-1-yloxy)-
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CAS No.

123-34-2
Record name 3-(Allyloxy)-1,2-propanediol
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Record name Glyceryl allyl ether
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Record name Ether, allyl glyceryl
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Record name 1,2-Propanediol, 3-(2-propen-1-yloxy)-
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Record name Glycerol 1-allylether
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Record name 3-(allyloxy)propane-1,2-diol
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Record name GLYCERYL ALLYL ETHER
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Synthesis routes and methods I

Procedure details

In the same polymerization reaction as used in Example 1, the polymerization by the procedure of Example 1 was carried out, except that 250 g of purified water, 410 g of an aqueous 35% sodium acrylate, and 140 g of an aqueous 40% solution of 3-allyloxy-1,2-dihydroxypropane monosulfate obtained by the reaction of 1 mole of 3-allyloxy-1,2-dihydroxypropane with 0.5 mole of sulfuric acid. The reaction produced a aqueous solution of a water-soluble copolymer (7). The conversion was 94% and the number-averaged molecular weight of the water-soluble copolymer (7) was 5,000.
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Synthesis routes and methods II

Procedure details

A 5,000 mL, 3-necked flask fitted with a mechanical stirrer, thermometer and 500 mL addition funnel was charged with water (2,000 mL) and 70% aqueous HClO4 (2.0 mL), then heated to 80° C. Allyl glycidyl ether (500 g, 4.38 mol) was added in one portion and the reaction mixture stirred for 12 hours. The mixture was neutralized by addition of 5% aqueous Na2CO3 to pH=8. The water was evaporated in vacuo to leave 550 g of crude product, which was distilled to yield 498 g (86%) of pure 3-allyloxy-1,2-propanediol: bp 76°-83° C. (0.4 mm).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 3-Allyloxy-1,2-propanediol in material science?

A1: this compound is frequently employed as a building block in polymer chemistry. Its dual functionality, possessing both a hydroxyl group and an allyl group, allows it to participate in various polymerization reactions. For instance, it can act as a chain extender in the synthesis of amphiphilic polyurethane, which is used to encapsulate phase-change materials like paraffin for thermal energy storage applications []. It can also be copolymerized with other monomers, such as N-isopropylacrylamide, to create thermosensitive polymers with tailored properties for applications like drug delivery and environmental remediation [, , , ].

Q2: How does the presence of the allyl group in this compound contribute to its utility in polymer synthesis?

A2: The allyl group provides a site for further chemical modification and crosslinking. For example, in the preparation of phase-change material nanocapsules, the allyl group within the polyurethane structure allows for subsequent crosslinking with tripropylene glycol diacrylate, enhancing the stability and mechanical properties of the nanocapsules []. Additionally, this group can undergo hydrosilylation reactions with silanes like 1,1,1,3,5,5,5-heptamethyltrisiloxane, enabling the synthesis of organofunctional silicon compounds [].

Q3: Can you provide insights into the structural characterization of this compound and its derivatives?

A4: Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared (FT-IR) spectroscopy are routinely employed to confirm the structure of this compound and its derivatives. For example, NMR was used to investigate the crosslinking reaction of amphiphilic polyurethane containing this compound with tripropylene glycol diacrylate []. Elemental analysis can also provide information about the elemental composition of the synthesized compounds []. Additionally, X-ray diffraction analysis can be used to determine the crystal structure of suitable derivatives [].

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